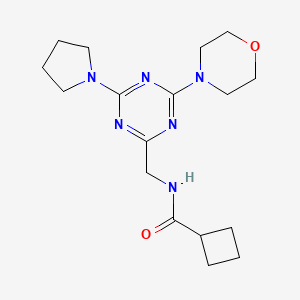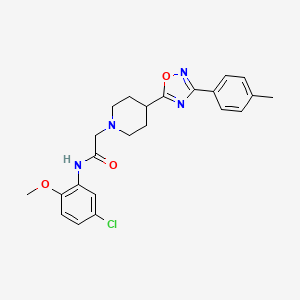![molecular formula C19H18N4O5S B2532754 3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-ethyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazole CAS No. 612525-48-1](/img/structure/B2532754.png)
3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-ethyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-ethyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazole" is a heterocyclic molecule that features several functional groups and rings, including a 1,2,4-triazole ring, a benzo[d][1,3]dioxole moiety, an ethyl group, a nitrobenzyl group, and a thioether linkage. This structure suggests potential for diverse chemical reactivity and biological activity, as triazole derivatives are known for their wide range of pharmacological properties .
Synthesis Analysis
The synthesis of triazole derivatives often involves the cyclization of various precursors. For instance, the synthesis of 1,3,4-dioxazole derivatives, which share a similar heterocyclic nature, can be achieved by reacting benzhydroxamic acids with diethylketals of ketones . Similarly, triazole compounds can be synthesized by reacting amino-triazole derivatives with substituted benzaldehydes . Although the exact synthesis of the compound is not detailed in the provided papers, these methods suggest potential synthetic routes that could be adapted for its production.
Molecular Structure Analysis
The molecular structure of triazole derivatives can be optimized using computational methods such as B3LYP/HF with various basis sets. Theoretical calculations can provide insights into properties like bond lengths, dipole moments, and HOMO-LUMO energies . These properties are crucial for understanding the reactivity and stability of the compound. The presence of a nitro group and a benzo[d][1,3]dioxole moiety in the compound suggests that it could have electron-withdrawing and electron-donating effects, respectively, which would influence its chemical behavior.
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions due to their rich functional group chemistry. For example, the thermal decomposition of 1,3,4-dioxazole derivatives leads to the formation of phenylisocyanates and ketones . The nitro group in the compound could participate in electrophilic substitution reactions, while the thioether linkage might be involved in nucleophilic substitution or oxidation reactions. The reactivity of such compounds can also be influenced by their acidic properties, as seen in the potentiometric titration of similar compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can be characterized using various spectroscopic techniques, including IR, NMR, UV, and mass spectrometry . These compounds often exhibit significant antioxidant activities, as determined by assays like CUPRAC, ABTS, and DPPH . The presence of substituents like the nitro group and the benzo[d][1,3]dioxole ring would affect the compound's solubility, melting point, and stability. Theoretical and experimental analyses can provide a comprehensive understanding of these properties, which are essential for the potential application of the compound in pharmaceuticals or as a material in chemical industries .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research on 1,2,4-triazole derivatives often focuses on the synthesis and structural characterization of novel compounds. For instance, studies have explored the synthesis of new 4H-1,2,4-triazole derivatives through reactions involving different starting materials, aiming to obtain compounds with potential biological or pharmacological activities. This area of research is crucial for understanding the chemical properties and potential applications of these compounds in various fields, including medicinal chemistry (N. Demirbas et al., 2008).
Mecanismo De Acción
Target of Action
Similar compounds have been reported to exhibit antibacterial properties , suggesting that the targets could be bacterial proteins or enzymes
Mode of Action
Based on its structural similarity to other antibacterial agents, it may interact with its targets through the formation of covalent bonds, leading to the inhibition of the target’s function . The presence of the benzo[d][1,3]dioxol-5-yloxy and 4-nitrobenzylthio groups could play a crucial role in this interaction.
Biochemical Pathways
Given its potential antibacterial properties, this compound might interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication . The downstream effects could include the inhibition of bacterial growth or even bacterial cell death.
Result of Action
If it indeed has antibacterial properties, the result of its action could be the inhibition of bacterial growth or even bacterial cell death .
Propiedades
IUPAC Name |
3-(1,3-benzodioxol-5-yloxymethyl)-4-ethyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5S/c1-2-22-18(10-26-15-7-8-16-17(9-15)28-12-27-16)20-21-19(22)29-11-13-3-5-14(6-4-13)23(24)25/h3-9H,2,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYPFIRLGFGCNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)[N+](=O)[O-])COC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{3-[(3,4-Dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-4-carboxamide](/img/structure/B2532677.png)

![5-[1-(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2532681.png)
![6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide](/img/structure/B2532683.png)

![3-(3,4-Dimethylbenzoyl)-6-methoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2532687.png)

![methyl 4-[2-[N-(cyanomethyl)anilino]-2-oxoethoxy]benzoate](/img/structure/B2532689.png)


![4-(4-chlorophenyl)-3-[(2-chlorophenyl)methylsulfanyl]-5-[(E)-2-phenylethenyl]-1,2,4-triazole](/img/structure/B2532693.png)